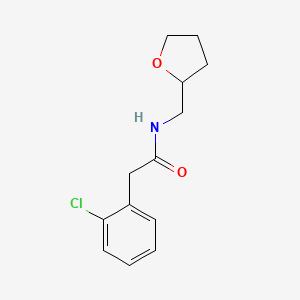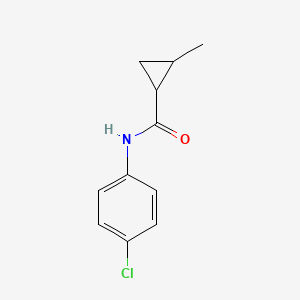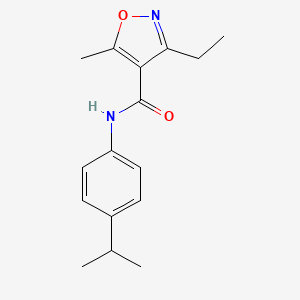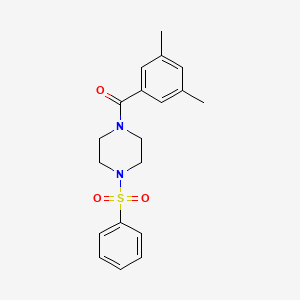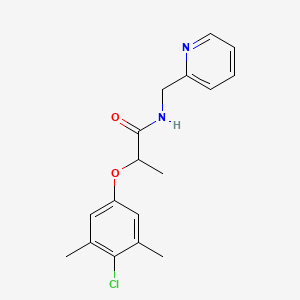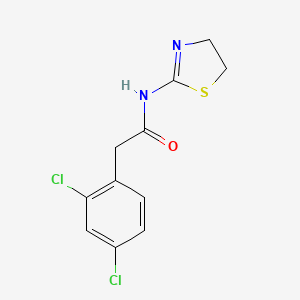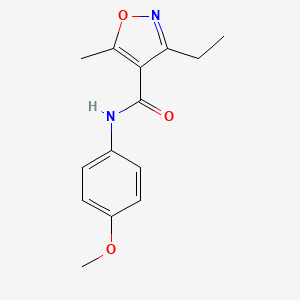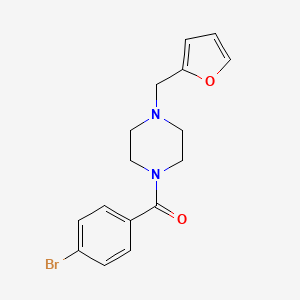![molecular formula C18H28N2O3S B4431047 1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine
Description
Synthesis Analysis
Sulfonamide derivatives, including compounds like “1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine,” are synthesized through reactions involving arylsulfonyl chlorides with amines or through the aminolysis of p-nitrophenylsulfonates. For instance, Abbasi et al. (2017) describe the preparation of 1-arylsulfonyl-4-phenylpiperazine derivatives by reacting 1-phenylpiperazine with various substituted alkyl/arylsulfonyl chlorides, using water as a reaction medium under controlled pH conditions (Abbasi et al., 2017). Similarly, Luo Yan et al. (2006) developed a novel synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates, yielding potent adenosine A2B receptor antagonists (Luo Yan et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as NMR, IR, and MS. The structure influences the compound's biological activity and interaction with biological targets. Reisman et al. (2016) discussed the anionic ring-opening copolymerization of sulfonamide derivatives, indicating the potential for creating copolymers with varied applications (Reisman et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, including enzyme inhibition and receptor antagonism. Their reactivity is influenced by the molecular structure and the presence of functional groups. The enzyme inhibition study by Abbasi et al. (2017) highlights the potential of sulfonamide derivatives as moderate inhibitors of enzymes like α-glucosidase, showcasing their chemical reactivity and interaction with biological molecules (Abbasi et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties are determined by the compound's molecular structure and functional groups. Watari et al. (2004) discuss the synthesis and water stability of novel sulfonated polyimides, highlighting the importance of physical properties in the application of sulfonamide derivatives (Watari et al., 2004).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, acidity, and basicity, are crucial for their chemical and biological applications. The study by Meagher et al. (1998) on the synthetic equivalents for the 1-(1,3-butadienyl) anion showcases the unique chemical reactivity of sulfonamide derivatives and their potential for synthetic applications (Meagher et al., 1998).
properties
IUPAC Name |
1-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-15(4)16-6-8-17(9-7-16)24(22,23)20-12-10-19(11-13-20)18(21)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALFBJGVCGLADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
